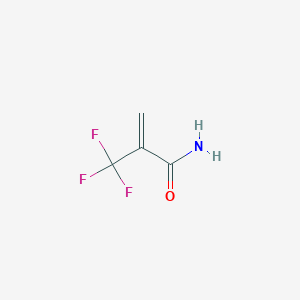

2-(Trifluoromethyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c1-2(3(8)9)4(5,6)7/h1H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQMDBDXQZWCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717586 | |

| Record name | 2-(Trifluoromethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-96-4 | |

| Record name | 2-(Trifluoromethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of Electron-Deficient Trifluoromethylated Alkene Building Blocks

Executive Summary

The incorporation of trifluoromethyl (

Part 1: The Building Block Toolbox

These building blocks are defined by the polarization of the alkene double bond, induced by the strong electron-withdrawing nature of the

2-Bromo-3,3,3-trifluoropropene (2-BTP)[1]

-

Role: The "Swiss Army Knife" of

synthesis. -

Reactivity: The bromine atom and

group create a highly electrophilic center susceptible to nucleophilic attack, radical addition, and palladium-catalyzed cross-couplings. It is a premier dipole for [3+2] cycloadditions. -

Key Application: Regioselective synthesis of 3-trifluoromethylpyrroles and functionalized allylic systems.

Ethyl 4,4,4-trifluorocrotonate[2][3][4][5][6][7]

-

Role: The "Michael Master."

-

Reactivity: A potent Michael acceptor. The

-carbon is highly electrophilic, allowing for the addition of soft nucleophiles (enolates, amines, thiols) with high diastereoselectivity. -

Key Application: Synthesis of trifluoromethylated amino acids (e.g., pyroglutamic acid derivatives) and dihydropyridines.

-Trifluoromethyl Enones

-

Role: The "Heterocycle Hub."

-

Reactivity: These substrates undergo facile condensation reactions with binucleophiles (hydrazines, amidines) to form

-substituted pyrazoles, pyrimidines, and isoxazoles. -

Key Application: High-throughput synthesis of bio-active heteroaromatic cores.

Table 1: Comparative Reactivity Profile

| Building Block | Electronic Character | Primary Reaction Mode | Key Product Class |

| 2-BTP | High Electrophilicity, Radical Acceptor | [3+2] Cycloaddition, | |

| Strong Michael Acceptor | Conjugate Addition (1,4-addition) | ||

| 1,3-Bis-electrophile | Condensation / Cyclization |

Part 2: Strategic Applications & Reactivity Landscape

The utility of these blocks lies in their ability to funnel simple precursors into complex scaffolds. The diagram below visualizes the divergent pathways available from these core alkenes.

Figure 1: Divergent synthesis pathways from electron-deficient trifluoromethylated alkene building blocks.

Part 3: Deep Dive Protocol

Regioselective Synthesis of 3-Trifluoromethylpyrroles using 2-BTP

This protocol utilizes 2-bromo-3,3,3-trifluoropropene (2-BTP) in a [3+2] cycloaddition with in situ generated münchnones (from N-acyl

Mechanism of Action

The reaction proceeds via the formation of a mesoionic intermediate (münchnone) which undergoes a 1,3-dipolar cycloaddition with the electron-deficient 2-BTP. The bromine atom acts as a leaving group during the aromatization step, driving the reaction forward.

Figure 2: Mechanistic pathway for the conversion of N-acyl amino acids to 3-CF3-pyrroles.

Experimental Protocol

Reagents:

-

N-Acyl

-amino acid (1.0 equiv) -

2-Bromo-3,3,3-trifluoropropene (2-BTP) (1.2 equiv)

-

Acetic Anhydride (

) (3.0 equiv) -

DABCO (1,4-diazabicyclo[2.2.2]octane) (0.2 equiv - Catalyst)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the N-acyl amino acid (1.0 mmol) and DABCO (0.2 mmol).

-

Solvent Addition: Evacuate and backfill with Argon (

) three times. Add anhydrous Toluene (5 mL) via syringe. -

Activation: Add Acetic Anhydride (3.0 mmol) dropwise at room temperature. Stir for 10 minutes to facilitate initial cyclization to the münchnone.

-

Addition of Building Block: Add 2-BTP (1.2 mmol) slowly to the reaction mixture. Note: 2-BTP is volatile (bp ~34°C); handle with chilled syringes.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor progress via TLC (hexane/ethyl acetate).

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated

(2 x 10 mL) to remove excess acid/anhydride. Wash with brine, dry over -

Purification: Purify via flash column chromatography (

, Hexane/EtOAc gradient).

Self-Validating System (Quality Control)

To ensure the protocol was successful without relying solely on yield, verify these specific analytical checkpoints:

-

Checkpoint 1: 1H NMR (Proton Disappearance)

-

Reactant: 2-BTP shows distinct vinyl protons as a multiplet around 5.8–6.2 ppm .

-

Product: These vinyl signals must disappear . A new aromatic pyrrole singlet should appear, typically shifted downfield (approx. 6.5–7.5 ppm depending on substituents).

-

-

Checkpoint 2: 19F NMR (Diagnostic Shift)

-

Reactant: The

group in 2-BTP resonates at approximately -68 to -70 ppm . -

Product: The

group on the aromatic pyrrole ring typically shifts to -55 to -58 ppm . This upfield/downfield shift is diagnostic of the change from

-

-

Checkpoint 3: Visual Confirmation

-

The formation of the münchnone intermediate often yields a transient yellow/orange color, which fades or darkens upon conversion to the pyrrole.

-

Part 4: Emerging Trends

Recent advancements have expanded the utility of these blocks into photoredox catalysis . The electron-deficient nature of 2-BTP and trifluorocrotonates makes them ideal radical acceptors.

-

Defluorinative Functionalization: Radical addition followed by

-fluorine elimination allows for the synthesis of gem-difluoroalkenes, another bioisostere for carbonyl groups. -

Multicomponent Reactions: Combining aryldiazonium salts, sulfur dioxide, and these alkenes under visible light irradiation yields trifluoromethylated sulfones.

References

-

Regioselective Synthesis of 3-Trifluoromethylpyrroles: Wang, H., et al. "Regioselective Synthesis of 3-Trifluoromethylpyrroles via [3+2] Cycloaddition of mesoionic acid anhydrides with 2-bromo-3,3,3-trifluoropropene."Organic Letters, 2012.

-

Synthesis of Trifluoromethylated Amino Acids: Soloshonok, V. A., et al. "Stereochemically defined C-substituted glutamic acids and their derivatives. 1. An efficient asymmetric synthesis of (2S, 3S)-3-methyl-and-3-trifluoromethylpyroglutamic acids."Tetrahedron, 1999.

-

Photoredox Trifluoromethylation of Alkenes: Iqbal, N., et al. "Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis."Journal of Organic Chemistry, 2012.

-

Review of Trifluoromethyl Enones: Nenajdenko, V. G., et al. "A Novel Synthesis of Trifluoromethyl Enones and Enediones."Synthesis, 2000.

-

Radical Addition to 2-BTP: Guo, P., et al. "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor."Organic Letters, 2022.[1]

Sources

fluorinated acrylamide monomers for material science

An In-depth Technical Guide to Fluorinated Acrylamide Monomers in Material Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into acrylamide monomers has given rise to a class of polymers with exceptional properties, finding utility in a myriad of advanced applications. This guide provides a comprehensive exploration of fluorinated acrylamide monomers, from their synthesis and polymerization to the unique characteristics of the resulting polymers and their application in material science. We delve into the causal relationships between molecular structure and macroscopic properties, offering field-proven insights for researchers and developers. This document is designed to be a self-validating system, with authoritative citations grounding the key claims and detailed protocols enabling reproducible experimentation.

Introduction: The Fluorine Advantage in Polyacrylamides

The substitution of hydrogen with fluorine in polymer structures imparts a range of desirable properties, primarily due to the unique characteristics of the fluorine atom and the carbon-fluorine bond.[1][2] The high electronegativity of fluorine and the strength of the C-F bond (approximately 485 kJ/mol) lead to polymers with exceptional thermal stability, chemical inertness, and low surface energy.[2] When integrated into the versatile polyacrylamide backbone, these fluorine-containing moieties yield materials with enhanced hydrophobicity, oleophobicity, and unique solution behaviors, making them highly valuable for specialized applications.[3][4]

The amide functionality in acrylamides offers distinct advantages over the more common acrylate-based fluorinated polymers. The amide bond is generally more resistant to hydrolysis than the ester bond in acrylates, leading to greater environmental stability of the resulting polymers.[4] Furthermore, polymers derived from fluorinated acrylamide monomers have demonstrated superior toughness compared to their acrylate counterparts containing the same fluorinated group.[4]

This guide will navigate the synthesis of various fluorinated acrylamide monomers, explore their polymerization via both free-radical and controlled radical techniques, characterize the resultant polymers, and showcase their diverse applications in cutting-edge fields.

Synthesis of Fluorinated Acrylamide Monomers

The synthesis of fluorinated acrylamide monomers can be broadly categorized into two primary approaches: the reaction of a fluorinated amine with an acryloyl derivative and the reaction of a fluorinated alcohol with an acrylamide precursor.

From Fluorinated Amines: The Schotten-Baumann Approach

A common and versatile method for synthesizing N-substituted acrylamides is the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with an acid chloride in the presence of a base.[5] In the context of fluorinated acrylamides, a fluorinated amine is reacted with acryloyl chloride or methacryloyl chloride.

Key Causality: The choice of the fluorinated amine is the primary determinant of the final monomer's properties. Perfluoroalkyl amines will impart a high degree of hydrophobicity and oleophobicity, while fluoroaryl amines can introduce unique electronic and thermal properties. The base, typically an aqueous solution of sodium hydroxide or an organic amine like triethylamine, is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-(4'-trifluoromethyl)phenoxy acrylamide (FPAM) [1]

-

Synthesis of the Fluorinated Amine Precursor (4-(4-trifluoromethyl) phenoxy aniline):

-

In a 500 ml round-bottom flask, combine 4-aminophenol (24.0 g, 0.22 mol), potassium hydroxide (14.0 g, 0.25 mol), 100 ml of toluene, and 200 ml of dimethyl sulfoxide (DMSO).

-

Heat the mixture to 140°C with stirring under a nitrogen atmosphere for 3 hours. During this time, the water produced is removed by azeotropic distillation with toluene.

-

Cool the solution to 100°C and add 4-chlorobenzotrifluoride (28 g, 0.15 mol) in 40 ml of DMSO dropwise.

-

Maintain the reaction at 120°C with stirring for 8 hours.

-

Pour the reaction mixture into 1000 ml of cold water to precipitate the product.

-

Collect the pale brown crystals, wash thoroughly with water, and recrystallize from an ethanol/water mixture.

-

-

Acrylation to Form the Monomer (FPAM):

-

Dissolve the synthesized 4-(4'-trifluoromethyl) phenoxy aniline (5 g, 0.0197 mol) in diethyl ether.

-

In a separate flask, prepare a solution of acryloyl chloride (1.78 g, 0.0197 mol) in diethyl ether.

-

Add the acryloyl chloride solution dropwise to the amine solution with stirring.

-

The resulting product, 4-(4'-trifluoromethyl)phenoxy acrylamide, can be purified by recrystallization.

-

From Fluorinated Alcohols: The Azlactone Ring-Opening Approach

An alternative and highly efficient method for preparing fluorinated acrylamide monomers involves the ring-opening reaction of 2-alkenyl azlactones with fluorinated alcohols.[4] This approach is particularly advantageous as it is an addition reaction with no byproducts, simplifying purification.[4]

Key Causality: The 2-alkenyl azlactone serves as the acrylamide precursor, and the choice of the fluorinated alcohol dictates the nature of the fluorine-containing side chain. This method allows for the incorporation of a wide variety of fluorinated alcohols, leading to a diverse library of monomers.

Experimental Protocol: General Synthesis of a Fluorinated Acrylamide Monomer via Azlactone Chemistry [4]

-

Reaction Setup:

-

In a reaction vessel, combine the 2-alkenyl azlactone (e.g., 2-vinyl-4,4-dimethylazlactone) and the desired fluorinated alcohol in equimolar amounts.

-

A catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be added to facilitate the reaction.[6]

-

Optionally, a free radical stabilizer like phenothiazine can be added to prevent premature polymerization.[4]

-

-

Reaction Conditions:

-

Purification:

-

The product, a fluorinated acrylamide monomer, is often obtained as a crystalline solid or a viscous liquid and may not require extensive purification.[4]

-

Diagram: Synthesis Pathways for Fluorinated Acrylamide Monomers

Caption: Figure 2 contrasts the uncontrolled nature of free-radical polymerization with the controlled mechanism of ATRP.

Properties and Characterization of Fluorinated Polyacrylamides

The incorporation of fluorine imparts a unique set of properties to polyacrylamides, which can be tailored by the specific monomer structure and polymer architecture.

Thermal Properties

Fluorinated polyacrylamides generally exhibit high thermal stability. The strong C-F bond contributes to a higher decomposition temperature (Td) compared to their non-fluorinated analogs. The glass transition temperature (Tg) is also influenced by the fluorine content and the bulkiness of the side chains.

Table 1: Thermal Properties of Selected Fluorinated Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) | Reference |

| Poly(4-(4'-trifluoromethyl) phenoxy acrylamide) (Poly-FPAM) | 285.68 °C | > 441 °C | [1] |

| Fluorinated Polyimide (AFR700B) | 435 - 455 °C | 524 °C (in nitrogen) | [7] |

| Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) grafted on MCC | 422.2 °C (max weight loss temp) | - | [8] |

| Polyacrylamide (PAM) (dry state) | 165–190 °C | - | [9][10] |

Surface Properties and Wettability

A hallmark of fluorinated polymers is their low surface energy, which translates to hydrophobic and oleophobic properties. [11]This is due to the tendency of the fluorine-containing side chains to migrate to the polymer-air interface, creating a low-energy surface. The degree of hydrophobicity is typically quantified by measuring the water contact angle.

Table 2: Water Contact Angles of Fluorinated Polymer Coatings

| Polymer System | Water Contact Angle (WCA) | Reference |

| P(GMA-co-FMA) with 25% FMA | 111.6° | [12] |

| Annealed P(GMA-co-FMA) with 25% FMA | >120° | [12] |

| Fluorinated graphene oxide (60 wt%) in PDMS | 173.7° | [13] |

| Fluorinated polybenzoxazine coatings | >90° | [14] |

Molecular Weight and Polydispersity

The molecular weight and its distribution (PDI) are critical parameters that influence the mechanical and solution properties of polymers. As discussed, controlled polymerization techniques are essential for achieving well-defined polymers with low PDI.

Table 3: Molecular Weight Data for Fluorinated Polyacrylamides

| Polymer | Polymerization Method | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| Poly-FPAM | Free-Radical | 1.3 x 10⁵ g/mol | 3.2 | [1] |

| Flu-PNIPAM | ATRP | - | 1.15 - 1.28 | [15] |

| High MW Polyacrylamides | ATRP | 5,000 - 500,000 g/mol | - | [16] |

Applications in Material Science

The unique properties of fluorinated polyacrylamides have led to their exploration in a wide range of advanced applications.

Biomedical Applications

The biocompatibility and unique surface properties of fluorinated polyacrylamides make them attractive for various biomedical applications.

-

Drug Delivery: Fluorinated polymers are being investigated as carriers for drug delivery. [2][17]Their hydrophobic and lipophobic nature can help in encapsulating drugs and controlling their release. [18]Fluorinated moieties can also enhance the stability of the drug formulation and improve its circulation time in the body. [17]* Tissue Engineering: Fluorinated hydrogels are being explored as scaffolds for tissue engineering. [19]Their ability to support cell growth and the potential for controlled release of growth factors make them promising materials for regenerative medicine.

-

Antifouling Coatings: The low surface energy of fluorinated polymers makes them resistant to the adhesion of proteins and microorganisms. [20]This property is highly desirable for medical implants and devices to prevent biofouling and reduce the risk of infection.

Advanced Coatings

The hydrophobic and oleophobic nature of fluorinated polyacrylamides makes them excellent candidates for high-performance coatings.

-

Water and Oil Repellent Surfaces: Coatings based on fluorinated polymers provide excellent water and oil repellency, leading to self-cleaning surfaces. [11][12]* Protective Coatings: Their high thermal stability and chemical resistance make them suitable for protective coatings in harsh environments. [11] Diagram: Application Areas of Fluorinated Polyacrylamides

Caption: Figure 3 highlights the major application domains for materials derived from fluorinated acrylamide monomers.

Conclusion

Fluorinated acrylamide monomers represent a versatile and powerful platform for the development of advanced materials. Their synthesis, while requiring careful consideration of reagents and conditions, provides access to a wide array of structures with tunable properties. The ability to control the polymerization process through techniques like ATRP and RAFT further expands the possibilities for creating well-defined polymers with tailored architectures. The resulting fluorinated polyacrylamides, with their exceptional thermal stability, low surface energy, and biocompatibility, are poised to make significant contributions to fields ranging from drug delivery and tissue engineering to high-performance coatings. As research in this area continues, we can expect the development of even more sophisticated materials with unprecedented functionalities, driven by the unique and potent "fluorine advantage."

References

-

Thermoresponsive fluorinated polyacrylamides with low cytotoxicity. RSC Publishing. [Link]

-

Hydrogel made from a copolymer of dimethyl acrylamide (PDMA) and... ResearchGate. [Link]

-

Contact angle of water on the fluorine-modified coatings with fluorine content in resin (wt%). ResearchGate. [Link]

- Mokhtar, S. M., Gomaa, F. A., Abd-Elaziz, S. M., & Elsabee, M. Z. (2017). Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science, 7(1), 1-7.

-

Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers. PMC. [Link]

- Dias, A. M., & Sencadas, V. (2018).

- Usman, A. (2020). Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. The University of Queensland.

-

Fluorinated Organic Polymers for Cancer Drug Delivery. PubMed. [Link]

-

Wettability of coatings expressed in terms of water contact angle: (a)... ResearchGate. [Link]

-

Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. University of Trieste. [Link]

- Patil, P. S., Fountas-Davis, N., Huang, H., Evancho-Chapman, M. M., Fulton, J. A., Shriver, L. P., & Leipzig, N. D. (2015). Fluorinated Methacrylamide Chitosan Hydrogels Enhance Collagen Synthesis in Wound Healing through Increased Oxygen Availability.

- Heilmann, S. M., & Smith, H. K. (1990). U.S. Patent No. 4,931,582. Washington, DC: U.S.

-

Synthesis of poly( N -isopropylacrylamide) by ATRP using a fluorescein-based initiator. ResearchGate. [Link]

-

Thermal decomposition behavior and mechanism study of cationic polyacrylamide. ResearchGate. [Link]

-

High Glass Transition Temperature Fluorinated Polymers Based on Transfer Learning with Small Experimental Data. PubMed. [Link]

- Zhang, Z. B., Ying, S. K., & Shi, Z. Q. (1999). Synthesis of fluorine-containing block copolymers via ATRP 2. Synthesis and characterization of semifluorinated di- and triblock. Polymer, 40(19), 5439-5444.

- Gupta, S., Reddy, V., & Fitch, J. (1993). Synthesis of new fluorinated acrylate monomers and polymers. Polymer Preprints, Division of Polymer Chemistry, American Chemical Society, 34(2), 447-448.

-

Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. CSIR-CMERI. [Link]

-

Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Publishing. [Link]

-

Intrinsic viscosity, surface activity, and flocculation of cationic polyacrylamide modified with fluorinated acrylate. ResearchGate. [Link]

- Rasmussen, J. K., & Heilmann, S. M. (1993). U.S. Patent No. 5,29,895. Washington, DC: U.S.

-

Polyacrylamide (PAM) Glass Transition Temperature (Tg). Polymer Properties Database. [Link]

-

Amphiphilic Marine Antifouling Coatings Based on a Hydrophilic Polyvinylpyrrolidone and Hydrophobic Fluorine-Silicon-Containing Block Copolymer. PubMed. [Link]

-

Schotten–Baumann reaction. Wikipedia. [Link]

-

Solution self-assembly of fluorinated polymers, an overview. RSC Publishing. [Link]

-

Synthesis and properties of fluorinated copolymerized polyimide films. SciELO. [Link]

-

Fluorinated polymers. ResearchGate. [Link]

-

A Library Synthesis of Highly Isotactic Polyacrylamides with Various Pendant Groups and Their Isotacticity-Dependent Physical. ChemRxiv. [Link]

-

Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. PubMed. [Link]

-

Fluoropolymer Coatings for Architectural Applications. CoatingsTech. [Link]

- Appel, E. A., del Barrio, J., Loh, X. J., Dyson, J., & Scherman, O. A. (2012). High molecular weight polyacrylamides by atom transfer radical polymerization: Enabling advancements in water-based applications. Journal of Polymer Science Part A: Polymer Chemistry, 50(1), 181-186.

-

Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]

-

Water contact angle (WCA) of the coatings. ResearchGate. [Link]

-

Fluoro-Silicon-Modified Polythiourethane Copolymer for Marine Antifouling Coatings. MDPI. [Link]

- Wentz, K. M., & D'Amore, L. (2010). Thermal Degradation of High‐Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Journal of applied polymer science, 115(4), 2263-2268.

-

Thermoresponsive Properties of Polyacrylamides in Physiological Solutions. ResearchGate. [Link]

-

Fluorine-free functional coatings: Promising alternatives to PFAS. Fraunhofer ISC. [Link]

-

Thermal degradation of fluoropolymers. TURI. [Link]

-

Properties of polyacrylamide composites reinforced by cellulose nanocrystals. PMC. [Link]

-

Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. NIST. [Link]

Sources

- 1. Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer [article.sapub.org]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4931582A - Fluorinated, acrylamide-functional monomers - Google Patents [patents.google.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. EP0529895A1 - Fluorinated acrylamide silane monomers and polymers - Google Patents [patents.google.com]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. researchgate.net [researchgate.net]

- 9. Polyacrylamide (PAM) Glass Transition Temperature (Tg) – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]

- 10. Polyacrylamide (PAM) Glass Transition Temperature (Tg) – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]

- 11. paint.org [paint.org]

- 12. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cmeri.res.in [cmeri.res.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. static1.squarespace.com [static1.squarespace.com]

- 17. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 19. Fluorinated Methacrylamide Chitosan Hydrogels Enhance Collagen Synthesis in Wound Healing through Increased Oxygen Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amphiphilic Marine Antifouling Coatings Based on a Hydrophilic Polyvinylpyrrolidone and Hydrophobic Fluorine-Silicon-Containing Block Copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-(Trifluoromethyl)acrylic Monomers (2-TFMA)

Executive Summary

This technical guide profiles 2-(Trifluoromethyl)acrylic acid (TFMAA) and its ester derivative, Methyl 2-(trifluoromethyl)acrylate (MTFMA) —collectively referred to as 2-TFMA monomers . These electron-deficient monomers are critical in the synthesis of high-performance fluoropolymers for 157 nm microlithography , optical fibers , and molecularly imprinted polymers (MIPs) .

The presence of the

Molecular Architecture & Physicochemical Profile

The 2-TFMA family is defined by an acrylic backbone substituted at the

Structural Dynamics

The

Figure 1: Structural influence of the

Physicochemical Constants

The following table contrasts the acid form (TFMAA) and the methyl ester (MTFMA).

| Property | 2-(Trifluoromethyl)acrylic acid (TFMAA) | Methyl 2-(trifluoromethyl)acrylate (MTFMA) |

| CAS Number | 381-98-6 | 382-90-1 |

| Molecular Weight | 140.06 g/mol | 154.09 g/mol |

| Physical State | Solid (Chunks/Crystals) | Liquid |

| Melting Point | 51–52 °C | N/A |

| Boiling Point | ~86 °C (at reduced pressure) | 104–105 °C |

| Density | ~1.39 g/cm³ (estimated) | 1.262 g/mL (at 25 °C) |

| Refractive Index | N/A | |

| pKa | ~2.07 (Stronger than methacrylic acid) | N/A |

| Solubility | Soluble in water, alcohols, ethers | Soluble in organic solvents; Insoluble in water |

Polymerization Thermodynamics & Kinetics[1][2][3]

The "Ceiling Temperature" Challenge

A critical limitation of 2-TFMA is its low ceiling temperature (

-

Thermodynamic Consequence: At standard radical polymerization temperatures (>60°C), the rate of depolymerization (

) often competes with or exceeds propagation ( -

Result: Radical homopolymerization typically fails or yields only oligomers unless specific conditions (e.g., anionic initiation or aqueous media with pH control) are used [1].

Copolymerization Strategy

To overcome the

-

Mechanism: The polymerization follows an alternating sequence (..-M1-M2-M1-M2-..). The cross-propagation rate is significantly faster than homopropagation.

-

Benefit: This yields polymers with high glass transition temperatures (

) and excellent transparency at 157 nm, crucial for next-generation lithography [2].

Experimental Protocol: Radical Copolymerization

Objective: Synthesis of Poly(MTFMA-co-Norbornene) for optical applications. Safety Warning: MTFMA is flammable and an irritant. Work in a fume hood.

Materials & Reagents[4]

-

Monomer 1: Methyl 2-(trifluoromethyl)acrylate (MTFMA), >98% purity.

-

Monomer 2: Norbornene (NB), purified by sublimation.

-

Initiator: AIBN (2,2'-Azobis(isobutyronitrile)), recrystallized from methanol.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane.

-

Precipitant: Methanol or n-Hexane.

Workflow Diagram

Figure 2: Step-by-step synthesis workflow for 2-TFMA copolymers.

Step-by-Step Procedure

-

Purification: Distill MTFMA under reduced pressure to remove inhibitors (e.g., 4-methoxyphenol). Sublime Norbornene to remove oxidation products.

-

Reaction Setup: In a Schlenk flask, dissolve MTFMA (10 mmol) and Norbornene (10 mmol) in anhydrous THF (10 mL). Total monomer concentration should be ~1.0–2.0 M.

-

Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (oxygen inhibits radical polymerization).

-

Initiation: Add AIBN (0.4 mmol, 4 mol% relative to total monomer) under a nitrogen blanket.

-

Polymerization: Seal the flask and immerse in an oil bath at 65–70 °C for 24 hours.

-

Precipitation: Cool the viscous solution to room temperature. Dropwise add the solution into a large excess (200 mL) of methanol or hexane under vigorous stirring.

-

Drying: Collect the white precipitate by filtration and dry in a vacuum oven at 50 °C overnight.

-

Validation:

-

Yield: Typical yield is 50–70%.

-

Composition: Verify alternating structure using

and -

Molecular Weight: Determine

and

-

Applications in Advanced Materials

157 nm Photoresists

The primary industrial driver for 2-TFMA is semiconductor lithography. Standard hydrocarbon polymers absorb strongly at 157 nm (

-

Reduces Absorbance: Fluorination shifts the absorption band to lower wavelengths (the "transparency window").

-

Increases Solubility: The acidity of TFMAA (when used as a comonomer) allows the resist to dissolve in aqueous alkaline developers after acid-catalyzed deprotection.

Optical Fibers & Waveguides

Poly(MTFMA) and its copolymers exhibit a low refractive index (

References

-

Ito, H. (2001). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. Available at: [Link]

-

Ito, H., et al. (2004). "Radical Copolymerization of 2-Trifluoromethylacrylic Monomers... for 157-nm Lithography." Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

The Trifluoromethyl Effect: Tuning Acrylamide Stability and Reactivity in Targeted Covalent Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

Targeted Covalent Inhibitors (TCIs) have revolutionized modern pharmacotherapy, offering prolonged duration of action, high potency, and the ability to target shallow binding pockets. The acrylamide functional group remains the "gold standard" electrophilic warhead due to its balanced, weak intrinsic electrophilicity, which minimizes off-target toxicity while allowing proximity-driven covalent bonding with nucleophilic cysteine residues[1].

However, traditional unsubstituted acrylamides often face challenges related to metabolic stability and irreversible off-target accumulation. Recent advances in medicinal chemistry have demonstrated that the introduction of a trifluoromethyl (

The Mechanistic Baseline: Acrylamides as Covalent Warheads

Acrylamides react with the thiolate anion of cysteine via a hetero-Michael addition. The clinical success of drugs like Osimertinib (EGFR) and Ibrutinib (BTK) relies on the acrylamide's relatively slow intrinsic reaction rate with biological thiols (like glutathione, GSH)[1].

The standard metric for assessing this intrinsic reactivity is the GSH half-life (

The Trifluoromethyl ( ) Substitution Paradigm

Substituting the

Electronic Polarization and Intrinsic Reactivity

The

The Reversibility Switch (Retro-Michael Addition)

While traditional acrylamides form permanent, thermodynamically stable thioether adducts,

-

The Causality: The strong electron-withdrawing nature of the

group significantly increases the acidity (lowers the

Metabolic Stability and Lipophilicity

The carbon-fluorine bond is highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the

Caption: Mechanism of reversible covalent binding enabled by the alpha-CF3 group.

Quantitative Data: Warhead Comparison

The following table synthesizes the kinetic and stability profiles of various electrophilic warheads to illustrate the unique position of

| Warhead Type | Example Compound / Target | GSH | Binding Mode | Metabolic Stability |

| Unsubstituted Acrylamide | Osimertinib (EGFR) | ~134 - 179 min | Irreversible | Moderate (susceptible to |

| Propiolamide | Early PDI Inhibitors | < 10 min | Irreversible | Poor (High off-target reactivity) |

| Reversible BTK Inhibitors | ~20 - 50 min | Reversible | Moderate (Cyano group can be labile) | |

| Compound 14d (PDI) | Tunable (~45 - 90 min) | Reversible | High (Steric/electronic shielding) |

Self-Validating Experimental Protocols

To ensure scientific integrity, any lab evaluating

Protocol 1: LC-MS/MS Based Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity and predict off-target toxicity.

-

Preparation: Prepare a 100 mM stock solution of reduced glutathione (GSH) in PBS (pH 7.4). Prepare a 10 mM stock of the

acrylamide in DMSO. -

Reaction Initiation: In a glass vial, mix the inhibitor to a final concentration of 10

with GSH at a final concentration of 5 mM in PBS (pH 7.4). Maintain the reaction at 37°C. -

Sampling: At specific time points (0, 15, 30, 60, 120, 240, and 480 minutes), quench a 50

aliquot by adding it to 50 -

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate salts.

-

LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS. Monitor the depletion of the parent

acrylamide peak. -

Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

). Calculate

Protocol 2: Intact Protein MS Washout Experiment

Purpose: To validate the reversibility of the covalent bond facilitated by the

-

Incubation: Incubate the target recombinant protein (e.g., PDI, 2

) with the -

Initial Confirmation: Analyze a 10

aliquot via LC-TOF-MS (Time-of-Flight Mass Spectrometry). Deconvolute the spectra to confirm a mass shift corresponding to the intact protein + inhibitor adduct (100% adduction). -

Washout (Dialysis/Gel Filtration): Pass the remaining sample through a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with assay buffer to remove unbound inhibitor.

-

Reversibility Monitoring: Incubate the desalted protein at 37°C. Take aliquots at 1, 4, 8, and 24 hours.

-

Final Analysis: Analyze via LC-TOF-MS. A gradual return of the protein mass to its wild-type (unadducted) mass confirms the retro-Michael reaction and validates the reversible covalent mechanism.

Caption: Self-validating experimental workflow for evaluating CF3-acrylamide warheads.

Conclusion

The integration of a trifluoromethyl group into the

References

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions National Institutes of Health (NIH) / PMC URL:[Link]

-

Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution ResearchGate URL:[Link]

-

Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase PubMed / European Journal of Medicinal Chemistry (2025) URL: [Link]

-

Palladium Catalyzed Carbonyl Amination of Fluorinated Olefins for Synthesis of α‐CF3‐Acrylamides ResearchGate URL:[Link]

Sources

- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromoacrylamide | 70321-36-7 | Benchchem [benchchem.com]

- 6. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-(trifluoromethyl)acrylamide from 2-(trifluoromethyl)acrylic acid

[1]

Executive Summary

This guide details the synthesis of 2-(trifluoromethyl)acrylamide (2-TFMA) from 2-(trifluoromethyl)acrylic acid (TFMAA).[1] This transformation is critical for researchers developing fluorinated polymers for lithography, hydrophobic coatings, and medicinal chemistry scaffolds (e.g., covalent PDI inhibitors).[1]

The trifluoromethyl (

Strategic Analysis & Mechanism

The Fluorine Effect

The presence of the electron-withdrawing

-

Increased Acidity: TFMAA (

) is significantly more acidic than acrylic acid ( -

Polymerization Susceptibility: The electron-deficient double bond is highly susceptible to nucleophilic attack and anionic polymerization.[1] Standard amidation conditions (high pH, high temperature) often lead to oligomerization.[1]

-

Volatility: The intermediate, 2-(trifluoromethyl)acryloyl chloride, is volatile and lachrymatory, requiring careful handling during solvent removal.[1]

Reaction Pathway

The most robust method involves the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with ammonia.[1]

Scheme 1: Synthetic Pathway

Caption: Mechanistic flow from acid activation to amidation, highlighting the critical risk of polymerization.

Detailed Protocol: Acid Chloride Route (Gold Standard)

This protocol is designed for a 10–50 mmol scale .[1]

Materials & Equipment

| Component | Grade/Spec | Purpose |

| 2-(Trifluoromethyl)acrylic acid | >98% | Starting Material |

| Oxalyl Chloride | 2.0 M in DCM | Chlorinating Agent (Gentler than |

| DMF | Anhydrous | Catalyst |

| BHT (Butylated hydroxytoluene) | Reagent Grade | Radical Inhibitor (Crucial) |

| Ammonium Hydroxide | 28-30% aq | Nitrogen Source |

| Dichloromethane (DCM) | Anhydrous | Solvent |

Step-by-Step Methodology

Phase 1: Synthesis of 2-(Trifluoromethyl)acryloyl Chloride

Note: Perform all steps in a fume hood.[1] The intermediate is volatile.

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

-

Charging: Add TFMAA (1.0 equiv) and BHT (0.5 wt% relative to TFMAA) to the flask. Dissolve in anhydrous DCM (5 mL/mmol) .

-

Expert Insight: BHT is preferred over hydroquinone here because it does not require oxygen to be active, allowing the reaction to proceed under inert

atmosphere.[1]

-

-

Activation: Add DMF (2-3 drops) as a catalyst.[1]

-

Chlorination: Cool the solution to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise over 30 minutes.[1]

-

Completion: Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

-

Concentration (Optional but Risky): If high purity is required, concentrate the mixture carefully under reduced pressure (keep bath < 25°C) to remove excess oxalyl chloride. Do not distill to dryness to avoid polymerization.[1] For most applications, use the crude DCM solution directly in Phase 2 ("Telescoping").[1]

Phase 2: Amidation (Schotten-Baumann Conditions)

Rationale: Using a biphasic system (DCM/Water) helps dissipate heat and minimizes the contact time between the product and the basic ammonia, reducing polymerization risk.[1]

-

Preparation: In a separate flask, cool Ammonium Hydroxide (28%, 5.0 equiv) to -10°C (ice/salt bath).

-

Addition: Transfer the acid chloride solution (from Phase 1) into an addition funnel. Add it slowly to the vigorously stirred ammonia solution.

-

Critical Control Point: Maintain internal temperature < 5°C .[1] High temperatures trigger oligomerization of the fluorinated monomer.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 1 hour.

-

Workup:

Purification

The crude product is typically a white to off-white solid.[1]

Alternative Protocol: Direct Coupling (Discovery Scale)[1]

For small-scale (<100 mg) library synthesis where isolating the acid chloride is impractical, use EDC/HOBt coupling.[1]

-

Dissolve TFMAA (1 equiv) in DMF.[1]

-

Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv) .[1] Stir at 0°C for 30 min.

-

Add Ammonium Chloride (2 equiv) and DIPEA (3 equiv) .[1]

-

Stir at RT overnight.

-

Note: Yields are typically lower (40-60%) compared to the acid chloride route due to the difficulty of purifying the amide from urea byproducts.[1]

Quality Control & Data Specifications

Analytical Characterization

| Technique | Expected Signal | Interpretation |

| 1H NMR ( | Vinylic protons.[1] Look for splitting due to F-coupling ( | |

| 1H NMR | Amide | |

| 19F NMR | Trifluoromethyl group.[1] Distinct shift from starting acid.[1] | |

| Melting Point | ~75°C | Sharp melting point indicates high purity.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Gel Formation | Polymerization during synthesis | Increase BHT load; Keep T < 0°C during amidation; Ensure exclusion of light. |

| Yellow Product | HCl retention or oxidation | Wash organic layer thoroughly with saturated |

| Missing F-Signal | Hydrolysis back to acid | Ensure reagents are anhydrous; Quench immediately after reaction completion. |

Process Workflow Diagram

Caption: Operational workflow emphasizing temperature control and inhibitor addition.

Safety & Compliance (E-E-A-T)

-

Corrosivity: TFMAA and its acid chloride are corrosive (Skin Corr.[1] 1B). Wear butyl rubber gloves and a face shield.[1]

-

HF Generation: Thermal decomposition of fluorinated acrylics can release Hydrogen Fluoride (HF).[1] Do not overheat (>100°C) without specific safety protocols.

-

Lachrymator: The acid chloride is a potent lachrymator.[1] All work must be performed in a high-efficiency fume hood.[1]

References

-

Ito, H., et al. (1982).[1] "Synthesis and polymerization of 2-(trifluoromethyl)acrylic monomers." Macromolecules, 15(3), 915-920.[1]

-

Sigma-Aldrich. (2023).[1] "2-(Trifluoromethyl)acrylic acid Safety Data Sheet."

-

BenchChem. (2024).[1] "Synthesis of Acryloyl Chloride from Acrylic Acid: Technical Guide." (Adapted for fluorinated analogs).[1][3]

-

Fluorine Notes. (2011). "Trifluoromethyl-containing N-methylolacrylamides for Polymer Preparation." Vol. 6(79).

Application Notes and Protocols: 2-(Trifluoromethyl)acrylamide as a Covalent Warhead in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] The rational design of TCIs involves the strategic incorporation of a reactive electrophilic "warhead" that forms a stable covalent bond with a specific nucleophilic amino acid residue on the target protein.[2][3] Among the various warheads, acrylamides have been widely utilized due to their selective reactivity towards cysteine residues.[4] Recently, 2-(trifluoromethyl)acrylamide (TFMAm) has garnered significant attention as a finely-tuned warhead with unique properties that address some of the limitations of traditional acrylamides.[5][6]

The incorporation of the trifluoromethyl group, a common motif in medicinal chemistry, can significantly impact a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[7][8] In the context of the acrylamide warhead, the electron-withdrawing nature of the trifluoromethyl group modulates the reactivity of the Michael acceptor, offering a potential solution to the challenge of balancing on-target potency with off-target toxicity.[9][10] This guide provides an in-depth exploration of the TFMAm warhead, from its fundamental chemical principles to detailed protocols for its evaluation in a drug discovery setting.

Section 1: The Chemistry of the 2-(Trifluoromethyl)acrylamide Warhead

Mechanism of Action: A Modulated Michael Addition

The covalent interaction between a TFMAm-equipped inhibitor and its target protein proceeds through a two-step mechanism.[3][11] Initially, the inhibitor non-covalently binds to the target's active or allosteric site, a process governed by the equilibrium inhibition constant (K_i). This is followed by the irreversible covalent bond formation between the electrophilic warhead and a proximate nucleophilic amino acid, typically a cysteine residue.[3]

The reaction is a Michael addition, where the deprotonated thiol of the cysteine residue acts as a nucleophile, attacking the β-carbon of the acrylamide.[12] The presence of the α-trifluoromethyl group significantly influences the electronics of the alkene, rendering the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to an increased rate of covalent modification (k_inact).

The Advantage of Trifluoromethyl Substitution: Tuning Reactivity for Selectivity

A critical challenge in the design of covalent inhibitors is to achieve a "Goldilocks" level of reactivity—potent enough to effectively modify the intended target, yet not so reactive as to indiscriminately react with off-target proteins, which can lead to toxicity.[2] The trifluoromethyl group on the acrylamide scaffold provides a handle for fine-tuning this reactivity. Compared to unsubstituted acrylamides, the TFMAm warhead can exhibit a moderated reactivity profile. While seemingly counterintuitive, the electron-withdrawing nature of the CF3 group can also stabilize the resulting carbanion intermediate, influencing the overall reaction kinetics. This modulation can lead to improved selectivity for the target protein, as the initial non-covalent binding event becomes more critical in positioning the warhead for efficient reaction.

Synthesis of TFMAm-Containing Molecules

The synthesis of molecules containing the TFMAm warhead is generally accessible. A common synthetic route involves the coupling of a primary or secondary amine on the scaffold molecule with 2-(trifluoromethyl)acryloyl chloride.

General Synthetic Protocol:

-

Dissolve the amine-containing scaffold in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

-

Slowly add a solution of 2-(trifluoromethyl)acryloyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired TFMAm-containing compound.

Section 2: Pre-clinical Evaluation of TFMAm-Based Covalent Inhibitors

A rigorous and systematic evaluation is crucial to characterize the potency, selectivity, and mechanism of action of any new covalent inhibitor. The following protocols provide a comprehensive framework for assessing TFMAm-based compounds.

Protocol: Confirmation of Covalent Adduct Formation by Mass Spectrometry

The foundational experiment for any covalent inhibitor is to confirm that it forms a covalent bond with its intended target. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[13]

Objective: To verify the formation of a covalent adduct between the TFMAm inhibitor and the target protein and to identify the site of modification.

Methodology:

-

Incubation: Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of the TFMAm inhibitor in a suitable buffer (e.g., PBS, HEPES) at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) under identical conditions.

-

Sample Preparation for Intact Protein Analysis:

-

Desalt the protein-inhibitor mixture using a suitable method (e.g., zip-tipping, buffer exchange) to remove excess inhibitor and non-volatile salts.

-

Analyze the sample by LC-HRMS. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification.

-

-

Sample Preparation for Peptide Mapping (Bottom-Up Proteomics):

-

Denature the protein in the mixture using a denaturing agent (e.g., urea, guanidinium chloride).

-

Reduce disulfide bonds with a reducing agent (e.g., DTT, TCEP).

-

Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Digest the protein into smaller peptides using a sequence-specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

For intact protein analysis, compare the deconvoluted mass spectra of the inhibitor-treated sample and the control. The mass difference should equal the molecular weight of the inhibitor.

-

For peptide mapping, use specialized software to search the MS/MS data against the protein sequence to identify peptides that have been modified by the inhibitor. The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently labeled.

-

Protocol: Determination of Covalent Inhibition Kinetics (k_inact/K_i)

For irreversible covalent inhibitors, the IC50 value is time-dependent and not an accurate measure of potency.[14] The second-order rate constant, k_inact/K_i, is the preferred metric as it reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[15][16]

Objective: To determine the k_inact/K_i of a TFMAm inhibitor against its target enzyme.

Methodology:

-

Assay Setup: Use a continuous or discontinuous biochemical assay that monitors the activity of the target enzyme over time.

-

Incubation: Pre-incubate the enzyme with a range of concentrations of the TFMAm inhibitor for varying periods.

-

Activity Measurement: At each time point, initiate the enzymatic reaction by adding the substrate and measure the initial reaction rate.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) Where [I] is the inhibitor concentration.

-

The ratio k_inact/K_i represents the second-order rate constant of covalent modification.

-

Protocol: Cellular Target Engagement Assays

Demonstrating that an inhibitor can bind to its target in a complex cellular environment is a critical step in drug development.[17][18] Several methods can be employed to assess cellular target engagement.

Objective: To confirm that the TFMAm inhibitor engages its intended target in living cells.

2.3.1 Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19]

Methodology:

-

Cell Treatment: Treat intact cells with the TFMAm inhibitor at various concentrations. Include a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.

-

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.

2.3.2 Probe-Free Occupancy Assay (PFO)

This mass spectrometry-based method directly measures the extent of target modification in cells.[19]

Methodology:

-

Cell Treatment: Treat cells with the TFMAm inhibitor.

-

Lysis and Digestion: Lyse the cells and digest the proteome into peptides.

-

LC-MS Analysis: Use targeted mass spectrometry to quantify both the unmodified and the inhibitor-modified target peptide.

-

Data Analysis: The ratio of the modified to the total (modified + unmodified) target peptide provides a direct measure of target occupancy.

Protocol: Proteome-Wide Selectivity Profiling

Assessing the selectivity of a covalent inhibitor is paramount to de-risk potential off-target toxicities.[20][21] Chemoproteomic platforms are powerful tools for this purpose.[22]

Objective: To identify the on- and off-targets of a TFMAm inhibitor across the entire proteome.

Methodology (Activity-Based Protein Profiling - ABPP):

-

Probe Synthesis: Synthesize an alkyne- or biotin-tagged version of the TFMAm inhibitor to serve as a probe.

-

Cell or Lysate Treatment: Treat live cells or cell lysates with the probe.

-

Click Chemistry or Affinity Purification:

-

For alkyne-tagged probes, perform a click reaction with an azide-biotin or azide-fluorophore reporter tag.

-

For biotin-tagged probes, directly proceed to affinity purification.

-

-

Enrichment and Identification: Enrich the probe-labeled proteins using streptavidin beads and identify them by mass spectrometry-based proteomics.

-

Competitive Profiling: To identify the targets of the untagged inhibitor, pre-treat the cells or lysate with the untagged compound before adding the probe. A decrease in the signal for a particular protein indicates that the untagged inhibitor is competing for the same binding site.

Section 3: Structural and Computational Approaches

Structural Elucidation of the Covalent Complex

Obtaining a high-resolution crystal structure of the TFMAm inhibitor covalently bound to its target provides invaluable insights into the binding mode and can guide further optimization efforts.[23]

Protocol: X-ray Crystallography

-

Protein Expression and Purification: Produce and purify high-quality, crystallizable target protein.

-

Co-crystallization or Soaking:

-

Co-crystallization: Crystallize the protein in the presence of the TFMAm inhibitor.

-

Soaking: Soak pre-formed crystals of the apo-protein in a solution containing the inhibitor.

-

-

Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the crystal structure. The resulting electron density map should clearly show the covalent linkage between the inhibitor and the target residue.

Computational Modeling

Computational methods can be used to predict the binding pose of TFMAm inhibitors and to rationalize their reactivity and selectivity.[9][24][25]

Workflow: Covalent Docking and QM/ML Modeling

-

Covalent Docking: Use specialized docking programs that can model the formation of a covalent bond between the ligand and the protein. This can help predict the binding geometry and identify key non-covalent interactions that contribute to affinity.[12]

-

Quantum Mechanics/Machine Learning (QM/ML) Modeling: Employ QM/ML models to predict the reactivity of different TFMAm derivatives.[10] These models can correlate calculated quantum mechanical properties of the warhead with experimentally determined reaction rates, providing a powerful tool for in silico design and optimization.

Data Presentation

Table 1: Key Parameters for Covalent Inhibitor Characterization

| Parameter | Method(s) | Significance |

| Covalent Adduct Formation | LC-HRMS (Intact Protein and Peptide Mapping) | Confirms the mechanism of action and identifies the site of modification. |

| Inhibition Potency | Biochemical Activity Assays | Determines the second-order rate constant (k_inact/K_i), the gold standard for covalent inhibitor potency.[16] |

| Cellular Target Engagement | CETSA, PFO | Verifies that the inhibitor reaches and binds its target in a cellular context.[26] |

| Proteome-wide Selectivity | Chemoproteomics (e.g., ABPP) | Identifies on- and off-targets to assess the inhibitor's selectivity profile.[27][28] |

| Structural Basis of Interaction | X-ray Crystallography | Provides a high-resolution view of the covalent complex, guiding structure-activity relationship (SAR) studies.[29] |

Visualizations

Caption: A typical workflow for the design and evaluation of a 2-(trifluoromethyl)acrylamide-based covalent inhibitor.

Caption: The Michael addition reaction between a TFMAm warhead and a cysteine residue.

Conclusion

The 2-(trifluoromethyl)acrylamide warhead represents a valuable addition to the medicinal chemist's toolkit for designing targeted covalent inhibitors. Its tunable reactivity offers the potential to develop highly potent and selective drugs with improved safety profiles. The systematic application of the biochemical, cellular, and structural protocols outlined in this guide will enable researchers to thoroughly characterize their TFMAm-based inhibitors and accelerate their progression through the drug discovery pipeline. As our understanding of covalent inhibition deepens, warheads like TFMAm will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Biomedical Data Mining - A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.

- National Center for Biotechnology Information. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC.

- PubMed. (2025, September 30). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale.

- Frontiers. (2024, January 15). Quantitative proteomics and applications in covalent ligand discovery.

- National Center for Biotechnology Information. (2026, February 4). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC.

- EurekAlert!. (2025, September 30). A new analytical tool to optimize the potency and selectivity of drugs.

- National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC - NIH.

- Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.

- ACS Publications. (2024, August 1). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 | ACS Pharmacology & Translational Science.

- PubMed. (2024, October 1). Recent advances in the design of small molecular drugs with acrylamides covalent warheads.

- National Center for Biotechnology Information. (2026, January 8). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - PMC.

- ResearchGate. (n.d.). Recent advances in the design of small molecular drugs with acrylamides covalent warheads | Request PDF.

- bioRxiv. (2020, June 27). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.

- WuXi AppTec. (2025, December 8). A Practical Guide to Target Engagement Assays.

- National Center for Biotechnology Information. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC.

- DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.

- Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds.

- PubMed. (2016, October 5). A Perspective on the Kinetics of Covalent and Irreversible Inhibition.

- MDPI. (2023, April 5). Technologies for Direct Detection of Covalent Protein–Drug Adducts.

- Oxford Academic. (2021, September 28). CovPDB: a high-resolution coverage of the covalent protein–ligand interactome | Nucleic Acids Research.

- Institute of Crystallography. (n.d.). Structural analysis of proteins and protein-ligand complexes.

- BioKin, Ltd. (2024, September 26). Evaluation of covalent inhibition potency.

- Kinase Logistics Europe. (n.d.). Covalent inhibitors.

- PubMed. (2026, January 13). Benchmarking co-folding methods to predict the structures of covalent protein-ligand complexes.

- Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications.

- American Chemical Society. (n.d.). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets.

- PubMed. (2025, February 5). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase.

- ResearchGate. (2023, March 2). (PDF) Molecular determinants of acrylamide neurotoxicity through covalent docking.

- National Center for Biotechnology Information. (n.d.). Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC - NIH.

- ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and....

- ACS Publications. (2021, March 22). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors | ACS Medicinal Chemistry Letters.

- OUCI. (n.d.). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design.

- MDPI. (2022, November 8). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.

- Taipei Medical University. (2025, February 5). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase.

- National Center for Biotechnology Information. (n.d.). Recent advances in the development of covalent inhibitors - PMC.

- Scientific.Net. (n.d.). Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer.

- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (2025, August 9). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed. (2024, May 1). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design.

- ResearchGate. (2025, October 24). (PDF) Covalent Modification of Proteins by Plant‐Derived Natural Products: Proteomic Approaches and Biological Impacts.

- Medium. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs.

- CHIMIA. (n.d.). Medicinal Chemistry and Chemical Biology Highlights.

- National Center for Biotechnology Information. (n.d.). Fluorinated covalent organic frameworks for efficient drug delivery - PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]

- 10. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. kinaselogistics.com [kinaselogistics.com]

- 15. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 16. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selvita.com [selvita.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. longdom.org [longdom.org]

- 21. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]

- 23. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 24. Benchmarking co-folding methods to predict the structures of covalent protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Critical Needs in Cellular Target Engagement [discoverx.com]

- 27. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A new analytical tool to optimize the potency and selectivity of drugs | EurekAlert! [eurekalert.org]

- 29. academic.oup.com [academic.oup.com]

preparation of fluorinated peptidomimetics using 2-TFMA

Application Note: Preparation of Fluorinated Peptidomimetics Using 2-TFMA

Executive Brief

The strategic incorporation of fluorine into peptide backbones and side chains is a privileged approach in modern drug development to enhance metabolic stability, modulate lipophilicity, and rigidify bioactive conformations. Among fluorinating synthons, 2-(Trifluoromethyl)acrylic acid (2-TFMA) has emerged as a highly versatile, atom-economical building block. Due to the synergistic electron-withdrawing effects of the trifluoromethyl (

This application note provides a comprehensive guide to utilizing 2-TFMA in the synthesis of fluorinated peptidomimetics. It details the mechanistic rationale and provides self-validating protocols for two primary applications: the late-stage modification of cysteine residues via thia-Michael addition, and the de novo construction of rigid 5-trifluoromethyl-1,3-thiazin-4-one peptidomimetic scaffolds[2].

Mechanistic Rationale & Pathway Design

The synthetic utility of 2-TFMA stems from the extreme polarization of its alkene bond. The

-

Aqueous Thia-Michael Addition: In aqueous or mixed-solvent systems, the low

of the cysteine thiol allows it to be easily deprotonated to a highly nucleophilic thiolate at physiological or slightly basic pH (7.5–8.0). This thiolate rapidly attacks the -

Heterocyclic Scaffold Condensation: When reacted with thioamides (which act as peptide bond isosteres), 2-TFMA undergoes a tandem coupling and intramolecular cyclization. Utilizing EDCI/HOBt as coupling reagents activates the carboxylic acid, preventing unwanted side reactions, while a mild base (

) facilitates the ring closure to form a 1,3-thiazin-4-one ring[2][3]. This creates a rigid, biologically active peptidomimetic core.

Divergent synthetic pathways of 2-TFMA for fluorinated peptidomimetics.

Validated Experimental Protocols

Protocol A: Late-Stage Cysteine Modification via Thia-Michael Addition

Causality & Quality Control: This protocol is designed for the selective functionalization of unprotected peptides. Tris-HCl buffer (pH 8.0) is selected to ensure the cysteine is present as a reactive thiolate while minimizing the base-catalyzed hydrolysis of the peptide backbone. TCEP is mandatory to reduce any pre-existing disulfide dimers, which would otherwise fail to react with the Michael acceptor.

Materials: Target peptide (containing free Cys), 2-TFMA, Tris-HCl buffer (50 mM, pH 8.0), TCEP-HCl, DMF, Ellman’s Reagent (DTNB), 10% TFA.

Step-by-Step Procedure:

-

Reduction: Dissolve the target peptide in degassed Tris-HCl buffer (pH 8.0) to a concentration of 1 mM. Add TCEP-HCl to a final concentration of 2 mM. Incubate for 30 minutes at room temperature to ensure complete reduction of disulfide bonds.

-

QC Check 1: Verify the presence of free thiols using an Ellman’s assay (solution should turn distinct yellow at 412 nm).

-

Conjugation: Prepare a fresh 100 mM stock solution of 2-TFMA in anhydrous DMF. Add 10 molar equivalents of 2-TFMA dropwise to the peptide solution. (The DMF co-solvent should not exceed 10% v/v to prevent peptide precipitation).

-

Incubation: Agitate the mixture gently at room temperature for 2 hours.

-

Quenching: Halt the reaction by adding 10% TFA until the pH drops below 4.0. This protonates the thiolate, immediately stopping any further Michael addition or cross-reactivity.

-

QC Check 2: Perform LC-MS analysis. The modified peptide will show a mass shift of +140.01 Da corresponding to the addition of 2-TFMA.

-

Purification: Isolate the fluorinated peptidomimetic via preparative RP-HPLC and lyophilize.

Protocol B: Synthesis of 5-Trifluoromethyl-1,3-thiazin-4-one Scaffolds

Causality & Quality Control: This method constructs a thiazine-based peptidomimetic core[2]. EDCI is chosen over stronger coupling agents (like HATU) to prevent the rapid formation of unreactive guanidinium byproducts. The reaction is initiated at 0 °C to control the exothermic activation of 2-TFMA, preventing its spontaneous polymerization[1].

Materials: 2-TFMA, Thioamide derivative, EDCI, HOBt,

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-TFMA (1.0 mmol) and the target thioamide (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Coupling: Cool the flask to 0 °C using an ice bath. Add EDCI (1.2 mmol) and HOBt (1.2 mmol) sequentially. Stir for 15 minutes to allow the active ester to form.

-

Cyclization: Add

(2.0 mmol) portion-wise. The base neutralizes the HCl salt of EDCI and deprotonates the thioamide nitrogen, driving the intramolecular cyclization. -

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

QC Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active 2-TFMA spot indicates completion.

-

Workup: Dilute the mixture with ethyl acetate (20 mL). Wash sequentially with saturated aqueous

(2 × 15 mL) and brine (15 mL). -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the pure 5-trifluoromethyl-1,3-thiazin-4-one[3].

Empirical Data & Performance Metrics

The incorporation of 2-TFMA significantly alters the physicochemical and pharmacokinetic profiles of the resulting peptidomimetics. The tables below summarize expected yields, functional group tolerances, and stability enhancements based on validated literature parameters.

Table 1: Reaction Scope and Efficiency of 2-TFMA Conjugation

| Reaction Pathway | Substrate Type | Catalyst / Reagents | Average Yield | Functional Group Tolerance |

| Thia-Michael Addition | Unprotected Cys-Peptides | None (pH 8.0 Buffer) | > 95% | Excellent (Tolerates Lys, Arg, Ser, Thr) |

| Thiazinone Condensation | Aromatic Thioamides | EDCI, HOBt, | 82 - 90% | High (Tolerates Halogens, Methoxy, Nitro) |

| Thiazinone Condensation | Heterocyclic Thioamides | EDCI, HOBt, | 75 - 85% | Moderate (Steric hindrance reduces yield) |

Table 2: Pharmacokinetic Enhancements via 2-TFMA Modification

| Property | Native Peptide (Cys-containing) | 2-TFMA Modified Peptidomimetic | Causality / Mechanism |

| Proteolytic Half-Life (Serum) | ~ 1 - 2 Hours | > 24 Hours | Steric shielding by the bulky |

| Lipophilicity (LogP) | Baseline | + 0.8 to + 1.2 | The highly hydrophobic nature of the |

| Oxidative Stability | Low (Prone to disulfide formation) | Extremely High | Thioether formation permanently caps the reactive thiol, preventing dimerization. |

References

-

Synthesis of 5-Trifluoromethyl-1,3-thiazin-4-one Compounds using Trifluoromethyl Acrylic Acid as a Synthon. Organic Chemistry Portal.[Link]

-

Synthesis of 5-Trifluoromethyl-1,3-thiazin-4-one Compounds using Trifluoromethyl Acrylic Acid as a Synthon. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. ResearchGate.[Link]

Sources

anionic polymerization protocols for alpha-trifluoromethyl acrylates

Application Note: Anionic Polymerization Protocols for -Trifluoromethyl Acrylates (TFMA)

Executive Summary

Poly(

While radical polymerization of TFMAs is possible, it is often plagued by slow kinetics and low molecular weights due to steric hindrance. Anionic polymerization offers a superior route for synthesizing PTFMAs with controlled molecular weight distributions (PDI < 1.2), high yields, and defined stereoregularity. However, this method requires rigorous adherence to low-temperature protocols to overcome the exceptionally low ceiling temperature (

This guide details two validated protocols:

-

Standard Weak-Base Initiation: For robust synthesis of high-molecular-weight homopolymers.

-